molecular formula C5H8ClN3 B13020228 5-Methylpyridazin-3-amine hydrochloride

5-Methylpyridazin-3-amine hydrochloride

Cat. No.: B13020228
M. Wt: 145.59 g/mol
InChI Key: RJLFKVFONLOLBO-UHFFFAOYSA-N
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Description

5-Methylpyridazin-3-amine hydrochloride is a chemical compound with the molecular formula C5H8N3Cl It belongs to the pyridazine family, which is characterized by a six-membered ring containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylpyridazin-3-amine hydrochloride typically involves the condensation reaction and decarboxylation of diethyl malonate, sodium, and 3-nitro-5-chloropyridine, followed by a reduction reaction . The reaction conditions often include the use of solvents such as methanol and reagents like potassium hydroxide and thionyl chloride.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes to maximize yield and purity. These methods often utilize large-scale reactors and controlled environments to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-Methylpyridazin-3-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions often involve reagents such as sodium borohydride.

    Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydroxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

5-Methylpyridazin-3-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methylpyridazin-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methylpyridazin-3-amine hydrochloride is unique due to its specific substitution pattern on the pyridazine ring, which can influence its reactivity and potential applications. Its unique properties make it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C5H8ClN3

Molecular Weight

145.59 g/mol

IUPAC Name

5-methylpyridazin-3-amine;hydrochloride

InChI

InChI=1S/C5H7N3.ClH/c1-4-2-5(6)8-7-3-4;/h2-3H,1H3,(H2,6,8);1H

InChI Key

RJLFKVFONLOLBO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN=C1)N.Cl

Origin of Product

United States

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